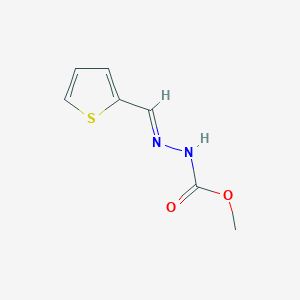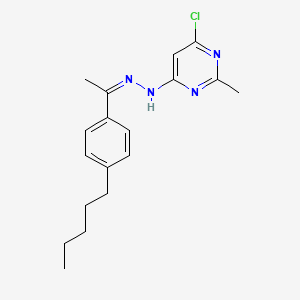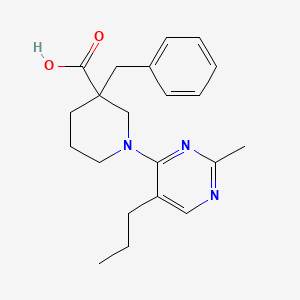
methyl 2-(2-thienylmethylene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate, also known as MTMC, is a compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazine derivative that has been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. In
Mecanismo De Acción
The mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its broad spectrum of biological activities, making it a potential therapeutic agent for various diseases. Additionally, the synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of methyl 2-(2-thienylmethylene)hydrazinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate and to identify potential molecular targets. Finally, the development of more efficient synthesis methods for methyl 2-(2-thienylmethylene)hydrazinecarboxylate could lead to its widespread use in both laboratory and clinical settings.
Conclusion:
In conclusion, methyl 2-(2-thienylmethylene)hydrazinecarboxylate is a compound that has been extensively studied for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. The synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple, and it has potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to identify potential molecular targets.
Métodos De Síntesis
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-thienylmethylene hydrazine with methyl chloroformate or the reaction of 2-thienylmethylene hydrazine with methyl carbamate. The yield of the synthesis method varies depending on the reaction conditions, but it typically ranges from 60-80%.
Aplicaciones Científicas De Investigación
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
methyl N-[(E)-thiophen-2-ylmethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAHUWDZQVVHML-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805306 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)

![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)

![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)
![4-{1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B5330929.png)